1-Methyl-8-nitroquinolin-2(1H)-one
CAS No.: 99361-44-1
Cat. No.: VC7927791
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99361-44-1 |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 1-methyl-8-nitroquinolin-2-one |
| Standard InChI | InChI=1S/C10H8N2O3/c1-11-9(13)6-5-7-3-2-4-8(10(7)11)12(14)15/h2-6H,1H3 |
| Standard InChI Key | UZPWKKBFNVYJPJ-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=CC2=C1C(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | CN1C(=O)C=CC2=C1C(=CC=C2)[N+](=O)[O-] |
Introduction
Structural and Synthetic Characterization
Molecular Architecture
1-Methyl-8-nitroquinolin-2(1H)-one features a quinolinone backbone with a lactam ring at position 2, a methyl group at position 1, and a nitro substituent at position 8. X-ray diffraction studies reveal an intramolecular hydrogen bond between the lactam oxygen and the nitro group, which stabilizes the planar conformation and influences redox behavior . This interaction shifts the compound’s reduction potential by approximately +0.3 V compared to non-hydrogen-bonded analogs, a critical factor in its bioactivation .
Synthetic Pathways
The synthesis of 1-methyl-8-nitroquinolin-2(1H)-one typically involves nitration and methylation steps. A visible light-mediated method using quinoline N-oxides as precursors has been reported, achieving high yields under mild conditions. For example, irradiation of 1-methylquinoline N-oxide with a 40 W blue LED in dimethyl sulfoxide (DMSO) in the presence of an acridinium photocatalyst produces the target compound in 68% yield . Bromination and chlorination at position 6 further diversify its derivatives, as demonstrated in the synthesis of 6-bromo-1-methyl-8-nitroquinolin-2(1H)-one (EC = 12 nM against Trypanosoma brucei) .
Table 1: Key Synthetic Derivatives and Their Activities
Pharmacological Activities
Antileishmanial Mechanisms
1-Methyl-8-nitroquinolin-2(1H)-one derivatives exhibit potent activity against Leishmania donovani, with EC values in the submicromolar range. The mechanism involves nitroreductase (NTR1)-mediated bioactivation, generating cytotoxic metabolites that induce oxidative stress and disrupt parasite mitochondrial membranes . Comparative studies show that derivatives with redox potentials above -0.6 V (vs. NHE) are most effective, as they are more readily reduced by parasitic enzymes than human homologs .
Antitrypanosomal Efficacy
Structure-Activity Relationships (SAR)
Substituent Effects
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Position 6 Substitutions: Bromine or chlorine at C6 enhances antitrypanosomal activity by improving electron-withdrawing effects and metabolic stability .
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Position 3 Modifications: Introducing a p-carboxyphenyl group at C3 improves solubility but reduces BBB permeability, limiting central nervous system applications .
Table 2: Impact of Substituents on Pharmacological Profiles
| Position | Substituent | Effect on Activity | Redox Potential (V) |
|---|---|---|---|
| C6 | Br | ↑ Antitrypanosomal (12 nM) | -0.37 |
| C3 | Cl | ↓ Microsomal stability | -0.45 |
| C8 | NO | Essential for NTR1 bioactivation | -0.37 |
Pharmacokinetic and Toxicity Profiles
Metabolic Stability
1-Methyl-8-nitroquinolin-2(1H)-one exhibits high microsomal stability, with a hepatic half-life exceeding 40 minutes in human and murine models . This stability is attributed to the methyl group at C1, which sterically shields the lactam ring from oxidative metabolism .
Comparative Analysis with Structural Analogs
Quinolone derivatives with nitro groups at alternative positions (e.g., 6-nitroquinoline) exhibit distinct pharmacological profiles. For instance, 8-nitroquinoline lacks the lactam-mediated hydrogen bond, resulting in a lower redox potential (-0.67 V) and reduced antileishmanial activity . Similarly, 1-methyl-3,6,8-trinitroquinolone (TNQ) undergoes unique cine-substitutions due to steric strain between the methyl and nitro groups, enabling cycloaddition reactions absent in simpler analogs .
Table 3: Structural Analogs and Their Properties
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